2-Hydroxy Promazine-d6

Description

Overview of Promazine (B1679182) and the Phenothiazine (B1677639) Class of Pharmacological Agents

The story of 2-Hydroxy Promazine-d6 begins with the phenothiazines, a class of drugs that revolutionized psychiatric medicine.

Historical Development and Therapeutic Relevance of Phenothiazines

The journey of phenothiazines in medicine is a tale of serendipitous discovery and subsequent targeted development. nih.gov Initially synthesized in 1883, phenothiazine's potential was not fully realized until the mid-20th century. wikipedia.orgiiarjournals.org The development of chlorpromazine (B137089) in the 1950s, a phenothiazine derivative, marked a turning point in the treatment of psychosis and schizophrenia. nih.govbritannica.comnih.gov These drugs were found to be effective in managing symptoms such as hallucinations, delusions, and agitation, profoundly changing the landscape of mental healthcare. britannica.com

The therapeutic relevance of phenothiazines extends beyond antipsychotic effects. nih.govbrieflands.com Various derivatives have been utilized for their antiemetic (anti-nausea and vomiting), antihistaminic, and sedative properties. nih.govdrugs.com Their diverse biological activities stem from their unique three-ring chemical structure, which allows for interaction with a wide range of biological targets. brieflands.comresearchgate.net

Promazine as a Model Compound within the Phenothiazine Structural Framework

Promazine, a member of the phenothiazine class, serves as a quintessential example of this group of drugs. wikipedia.orgebi.ac.uk It is a phenothiazine derivative with a 3-(dimethylaminopropyl) group attached to the nitrogen atom of the central ring structure. nih.gov While it possesses antipsychotic activity, it is considered to have weaker effects in this regard compared to chlorpromazine. drugbank.com Promazine is primarily recognized for its sedative effects and has been used for the short-term management of psychomotor agitation. wikipedia.orgtewv.nhs.uk

Its actions are attributed to its ability to block various receptors in the brain, including dopamine (B1211576), serotonin (B10506), muscarinic, histamine (B1213489), and alpha(1)-receptors. drugbank.com This multifaceted receptor interaction is characteristic of the phenothiazine class and contributes to their wide range of pharmacological effects. drugbank.com

Significance of Drug Metabolite Research in Pharmacokinetics and Pharmacodynamics

The study of how the body processes a drug, known as pharmacokinetics, is a cornerstone of pharmaceutical science. A critical aspect of this is understanding drug metabolites, the intermediate or end products of metabolism.

Role of Hydroxylated Metabolites in Drug Disposition and Biological Activity

When a drug enters the body, it undergoes a series of chemical changes, collectively known as metabolism. A common and significant metabolic reaction is hydroxylation, the introduction of a hydroxyl (-OH) group into the drug's structure. longdom.org This process is often a part of Phase I metabolism and is primarily carried out by a family of enzymes called cytochrome P450 (CYP). longdom.orgmdpi.com

In the case of promazine, metabolism is extensive and can lead to numerous metabolites, including hydroxylated forms. oup.com Studies in horses have shown that the major metabolite of promazine is the glucuronide of 3-hydroxypromazine. oup.com Research in rats has also identified desmethylpromazine and promazine sulphoxide as major metabolites. nih.govpopline.org The formation of these metabolites is a key factor in the drug's disposition and can vary between species. oup.com

Challenges in Metabolite Identification and Quantification

Identifying and quantifying drug metabolites in biological samples like plasma or urine presents significant analytical challenges. Metabolites are often present at very low concentrations, and the biological matrix itself is incredibly complex, containing countless other molecules that can interfere with analysis. nih.govnih.gov

Traditional methods can struggle with sensitivity and selectivity. acs.org The existence of isomers—molecules with the same chemical formula but different structures—further complicates identification based solely on mass. nih.gov To definitively confirm the structure of a metabolite, it is often necessary to compare its analytical data (such as its mass spectrum and chromatographic retention time) with that of a synthesized, authentic standard. nih.gov However, obtaining these standards for every potential metabolite can be a laborious and expensive process. spectroscopyonline.com

Principles and Applications of Stable Isotope Labeling in Pharmaceutical Research

To overcome the challenges of metabolite research, scientists employ a powerful technique known as stable isotope labeling.

Stable isotope labeling involves replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes. musechem.commetsol.com Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.commetsol.com Because these isotopes are chemically identical to their lighter counterparts, the labeled drug behaves in the same way as the unlabeled drug within a biological system. metsol.com

The key advantage of this technique lies in the detection of the labeled molecules. The mass difference introduced by the stable isotopes allows for their easy differentiation from naturally occurring molecules using mass spectrometry. nih.govacs.org This provides a clear and unambiguous signal for the drug and its metabolites, even in complex biological samples. nih.gov

Deuterium labeling, the replacement of hydrogen with its stable isotope deuterium, is a particularly common and effective strategy. musechem.comclearsynth.com The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes slow down the rate of metabolism at that specific position in the molecule, a phenomenon known as the kinetic isotope effect. isowater.comresearchgate.net This can be a useful tool for medicinal chemists to improve a drug's pharmacokinetic profile. researchgate.net

Deuteration as a Tool in Drug Metabolism and Analytical Chemistry

Deuteration, the selective replacement of hydrogen atoms with their heavier stable isotope, deuterium, has emerged as a powerful strategy in pharmaceutical sciences. juniperpublishers.cominformaticsjournals.co.in This technique offers significant advantages in two primary areas: modifying drug metabolism and enhancing analytical precision.

In drug discovery and development, deuteration can alter the metabolic profile of a drug. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Since many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of a C-H bond, replacing hydrogen with deuterium at a metabolic site can slow down the rate of this reaction. juniperpublishers.com This phenomenon, known as the kinetic isotope effect, can lead to a longer biological half-life, improved metabolic stability, and potentially a reduction in the formation of toxic metabolites. juniperpublishers.comscispace.com

In analytical chemistry, deuterated compounds are indispensable as internal standards for quantitative analysis, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.comthalesnano.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated internal standard is added in a known quantity to samples before processing. texilajournal.com Because the deuterated standard is nearly identical to the analyte (the substance being measured) in its chemical and physical properties, it behaves similarly during sample extraction, cleanup, and chromatographic separation. aptochem.com However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer. researchgate.net This allows for highly accurate and precise quantification, as the internal standard helps to correct for variations in sample handling and matrix effects, which are interferences from other components in a complex biological sample. kcasbio.comclearsynth.com

| Application of Deuteration | Description | Scientific Principle | Key Advantages |

| Drug Metabolism Modification | Replacing hydrogen with deuterium at metabolic "hot spots" in a drug molecule. juniperpublishers.com | Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, slowing the rate of metabolic reactions that involve breaking this bond. juniperpublishers.comscispace.com | Improved metabolic stability, increased drug half-life, potential reduction of toxic metabolites. juniperpublishers.cominformaticsjournals.co.in |

| Analytical Internal Standard | Use of a deuterated analog of the analyte for quantification in analytical methods. thalesnano.comclearsynth.com | Chemical Equivalence & Mass Differentiation: The standard behaves identically to the analyte during sample processing and chromatography but is distinguishable by its higher mass in a mass spectrometer. texilajournal.comaptochem.com | Enhanced accuracy, precision, and reliability of quantitative analysis by correcting for matrix effects and procedural variability. kcasbio.comclearsynth.com |

Rationale for the Synthesis and Study of 2-Hydroxy Promazine-d6

The primary reason for the synthesis and study of 2-Hydroxy Promazine-d6 is its critical role as an internal standard in bioanalytical methods. smolecule.com Promazine is metabolized in the body into several compounds, including 2-Hydroxy Promazine. ontosight.ai To understand the pharmacokinetics of promazine—how it is absorbed, distributed, metabolized, and excreted—researchers need to accurately measure the concentrations of both the parent drug and its metabolites in biological fluids like plasma and urine. smolecule.comthalesnano.com

2-Hydroxy Promazine-d6 serves as the ideal internal standard for the quantification of the metabolite 2-Hydroxy Promazine. smolecule.com Its synthesis involves the introduction of a hydroxyl (-OH) group at the 2-position of the promazine structure and the replacement of six hydrogen atoms with deuterium atoms, typically on the dimethylamino group of the side chain. smolecule.com

By using 2-Hydroxy Promazine-d6, analytical chemists can develop robust and validated assays to precisely measure levels of the actual metabolite. nju.edu.cnclearsynth.com This is crucial for:

Pharmacokinetic Studies : Determining the metabolic fate and excretion pathways of promazine. smolecule.com

Food Safety and Residue Analysis : Monitoring for residues of promazine and its metabolites in animal-derived food products. nju.edu.cnmdpi.compreprints.org

The deuterated nature of the compound ensures that it can be distinguished from the endogenous metabolite, allowing for unambiguous and accurate measurement, which would be difficult to achieve with a non-isotopically labeled standard. smolecule.comclearsynth.com

Scope and Objectives of the Research Outline on 2-Hydroxy Promazine-d6

The research involving 2-Hydroxy Promazine-d6 is sharply focused on its application in analytical chemistry and pharmacokinetics. The scope does not typically extend to studying its own pharmacological effects, as it is expected to have biological activity similar to its non-deuterated counterpart and is used in minuscule amounts for analytical purposes. smolecule.com

The primary objectives of research utilizing 2-Hydroxy Promazine-d6 include:

Analytical Method Development and Validation : The foremost objective is to develop and validate sensitive and specific analytical methods, such as LC-MS/MS, for the simultaneous determination of promazine and its key metabolites, including 2-Hydroxy Promazine. nju.edu.cnclearsynth.com This involves establishing parameters like linearity, accuracy, precision, and the limit of quantification (LOQ). preprints.orgnasa.gov

Pharmacokinetic Profiling : To use the validated analytical methods to conduct pharmacokinetic studies. smolecule.comthalesnano.com By accurately measuring the concentration of metabolites over time, researchers can characterize the absorption, distribution, metabolism, and excretion (ADME) profile of promazine.

Metabolic Pathway Investigation : To employ 2-Hydroxy Promazine-d6 as a tool to trace and confirm the metabolic pathways of promazine in various biological systems. smolecule.com

Below is a table summarizing the key properties of 2-Hydroxy Promazine-d6.

| Property | Value |

| Chemical Name | 2-Hydroxy Promazine-d6 |

| Synonyms | 2-Hydroxy Promazine-[d6] |

| CAS Number | 1215762-22-3 |

| Molecular Formula | C₁₇H₁₄D₆N₂OS |

| Molecular Weight | 306.46 g/mol |

(Data sourced from: clearsynth.combiocompare.com)

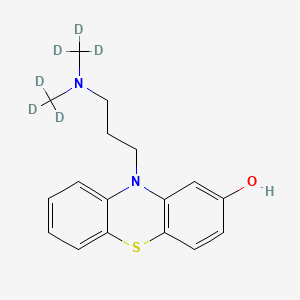

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2OS |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol |

InChI |

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3 |

InChI Key |

YMVFQWULFRMLRA-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for 2 Hydroxy Promazine D6

Retrosynthetic Analysis of 2-Hydroxy Promazine-d6

A retrosynthetic approach to 2-Hydroxy Promazine-d6 involves logically disconnecting the target molecule to identify viable starting materials and key intermediates. This analysis is foundational for designing a practical and efficient forward synthesis.

The retrosynthetic analysis of 2-Hydroxy Promazine-d6 identifies two primary disconnection points: the bond between the phenothiazine (B1677639) nitrogen and the aminopropyl side chain, and the hydroxyl group on the phenothiazine ring.

This leads to two potential synthetic strategies:

Late-stage hydroxylation: This pathway begins with the synthesis of Promazine-d6, which is then hydroxylated at the 2-position. The key precursors are a phenothiazine core and a deuterated side chain, specifically 3-(dimethylamino-d6)propyl chloride. The intermediate in this pathway is Promazine-d6.

Early-stage hydroxylation: This strategy involves using a pre-functionalized phenothiazine core. The key precursor is 2-hydroxyphenothiazine, which is then alkylated with the deuterated side chain, 3-(dimethylamino-d6)propyl chloride.

The most direct precursor for the deuterated side chain is typically deuterated dimethylamine, which is used to construct the 3-(dimethylamino-d6)propyl chloride.

Achieving regioselective hydroxylation at the C-2 position of the electron-rich phenothiazine ring is a significant synthetic challenge. The phenothiazine nucleus is susceptible to oxidation at the sulfur atom and electrophilic substitution at multiple positions on the aromatic rings.

Several strategies can be employed for directed hydroxylation:

Directed Ortho-Metalation (DoM): This technique involves using a directing group on the phenothiazine nitrogen to guide a metalating agent (like an organolithium reagent) to the adjacent C-1 or C-9 positions. Subsequent reaction with an electrophilic oxygen source can introduce the hydroxyl group. However, achieving selectivity for the 2-position with this method can be complex.

Enzymatic Hydroxylation: In biochemical approaches, enzymes such as cytochrome P450 can be used to hydroxylate the promazine (B1679182) structure. smolecule.com These enzymes often exhibit high regioselectivity, making them valuable tools for producing specific metabolites, although this is more common in biosynthesis and metabolic studies than in bulk chemical synthesis.

Functional Group Interconversion: A more controlled chemical approach involves starting with a phenothiazine ring already substituted at the 2-position with a group that can be converted to a hydroxyl group (e.g., a methoxy (B1213986) or nitro group). For instance, synthesizing 2-methoxypromazine followed by demethylation would yield the desired 2-hydroxy product. This avoids the challenges of direct C-H activation on the unsubstituted ring.

Multi-Step Synthesis Pathways for 2-Hydroxy Promazine-d6

The forward synthesis of 2-Hydroxy Promazine-d6 is typically achieved by assembling the deuterated side chain and the functionalized phenothiazine core.

The introduction of six deuterium (B1214612) atoms into the terminal dimethylamino group is a critical step. smolecule.com The stability and location of the isotopic labels are paramount for the compound's use as an internal standard.

Precursor Deuteration (Direct Synthesis): This is the most common and effective method. It involves synthesizing the side chain from deuterated starting materials. For instance, 3-chloropropylamine (B7771022) can be reacted with deuterated iodomethane (B122720) (CD₃I) or the alkylation can be performed with the pre-formed deuterated 3-(dimethylamino)propyl chloride. smolecule.com This ensures high isotopic purity and precise location of the deuterium atoms. smolecule.com Refluxing phenothiazine with deuterated 3-(dimethylamino)propyl chloride in the presence of a base like sodium methoxide (B1231860) is a documented route. smolecule.com

As outlined in the retrosynthetic analysis, the hydroxylation step must be carefully controlled. A common synthetic route involves the alkylation of 2-hydroxyphenothiazine. This precursor can be synthesized through various methods, such as the Smiles rearrangement or by thionation of a suitably substituted diphenylamine.

A typical synthetic sequence is as follows:

Alkylation of 2-hydroxyphenothiazine with a deuterated side chain, such as 3-(dimethylamino-d6)propyl chloride. This reaction is typically carried out in an anhydrous solvent with a suitable base (e.g., sodium hydride or sodium methoxide) to deprotonate the phenolic hydroxyl group or the phenothiazine nitrogen, facilitating nucleophilic substitution.

Optimizing the synthesis is crucial for maximizing yield and ensuring high isotopic enrichment. Key parameters for optimization include the choice of reagents, reaction time, temperature, and purification methods.

Direct synthesis using pre-deuterated reagents is consistently shown to provide superior results compared to H/D exchange methods. smolecule.com For the alkylation step, reaction conditions such as temperature and choice of base are critical. Anhydrous conditions are necessary to prevent side reactions. Purification is typically achieved using chromatographic techniques to isolate the final product from unreacted starting materials and byproducts. smolecule.com

| Method | Deuterium Source | Typical Isotopic Purity (%) | Typical Yield (%) | Notes |

| Alkylation with d6-Side Chain | (CD₃)₂N(CH₂)₃Cl | >99% smolecule.com | ~78% smolecule.com | Ensures high purity and specific labeling. smolecule.com |

| Post-synthesis H/D Exchange | D₂O with Catalyst | 85-95% smolecule.com | Variable | Risk of incomplete labeling and isotopic scrambling. smolecule.com |

Table generated based on comparative data for deuterium incorporation methods. smolecule.com

Stereochemical Considerations in 2-Hydroxy Promazine Synthesis

The synthesis of 2-Hydroxy Promazine and its deuterated analog does not inherently introduce new chiral centers into the core phenothiazine structure or the N,N-dimethylaminopropyl side chain. The parent phenothiazine molecule possesses a unique non-planar "butterfly" structure. mdpi.com However, unless specific chiral reagents or catalysts are used, or if a chiral center already exists in a precursor, the final product is typically a racemate.

For related phenothiazine derivatives where the side chain itself is chiral, stereochemistry becomes a critical factor. For instance, the synthesis of enantiomerically enriched promethazine (B1679618) involves a chemoenzymatic route to resolve a chiral alcohol intermediate. beilstein-journals.org Such considerations would be necessary if the propyl side chain of 2-Hydroxy Promazine were to be modified to include a chiral center, for example, at the beta-position as seen in Levomepromazine (B1675116). In that scenario, stereospecific synthesis or resolution of enantiomers would be required to study the differential pharmacological effects of each stereoisomer. beilstein-journals.org For the standard synthesis of 2-Hydroxy Promazine-d6, where deuteration is on the N-methyl groups, stereochemical considerations are generally not a primary focus.

Purification and Isolation Techniques for High-Purity 2-Hydroxy Promazine-d6

Achieving high purity is critical for the use of 2-Hydroxy Promazine-d6 as an internal standard in research. Due to the very similar physical properties of deuterated and non-deuterated compounds, isotopic mixtures can be challenging to separate using common purification techniques. researchgate.net Therefore, purification strategies focus on removing chemical impurities rather than separating isotopic variants.

Chromatographic methods are the primary means of purification. smolecule.com A typical workflow involves:

Initial Purification: After synthesis, the crude product is often subjected to an aqueous workup, including neutralization and extraction, to remove salts and other water-soluble impurities. researchgate.net

Column Chromatography: The primary purification step involves column chromatography, typically using silica (B1680970) gel. nih.gov A solvent system, often a mixture like hexane/ethyl acetate (B1210297) or acetone/chloroform, is used to elute the desired compound, separating it from unreacted starting materials and byproducts. acgpubs.org

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity required for analytical standards, preparative HPLC is often the final step. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is a common choice and can be optimized by adjusting solvent gradients to achieve high resolution and purity, often exceeding 97%. chromatographyonline.com

Recrystallization: In some cases, the purified product can be further refined by recrystallization from a suitable solvent like ethanol. acgpubs.org

Newer technologies, such as the use of graphene for deuterium separation at room temperature, show potential for future purification methods, although they are not yet standard practice for complex molecules like phenothiazines. jsap.or.jp

Assessment of Isotopic Purity and Deuterium Content

Confirming the level and location of deuterium incorporation is essential. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

Quantitative Mass Spectrometry for Deuterium Abundance Determination

The technique relies on the mass difference of approximately 1 Da between hydrogen and deuterium. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is particularly effective, allowing for the separation of the analyte from complex mixtures before mass analysis. anr.fr This method can quantify the abundance of the target deuterated molecule relative to any remaining non-deuterated or partially deuterated species. anr.frmdpi.com

| HDX-MS | Studying protein conformation and drug-target interactions. | Provides structural information by monitoring H-D exchange rates. researchgate.net |

Nuclear Magnetic Resonance Spectroscopy for Site-Specific Deuterium Localization

¹H NMR (Proton NMR): The absence or reduction of a signal in the proton NMR spectrum at the expected chemical shift for the N-methyl protons provides strong evidence of successful deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. researchgate.netmagritek.com A signal at the chemical shift corresponding to the N-methyl position confirms that deuteration occurred at the desired site. The integration of this signal can be used to quantify the site-specific isotopic purity. researchgate.net

¹³C NMR: Deuterium incorporation causes a characteristic isotopic shift in the signal of the adjacent carbon atom. nih.govresearchgate.net By comparing the ¹³C NMR spectrum of the deuterated compound with its non-deuterated counterpart, the sites of labeling can be precisely mapped. Probing ¹³C signals while decoupling both proton and deuterium nuclei can resolve the signals of different isotopologues, allowing for accurate quantification. nih.govresearchgate.net

Site-specific natural isotopic fractionation studied by NMR (SNIF-NMR) is a powerful, related technique that can determine isotopic ratios at different positions within a molecule, further highlighting the capability of NMR in isotopic analysis. researchgate.nettandfonline.com

Scalability and Practicality of 2-Hydroxy Promazine-d6 Synthesis for Research Applications

The synthesis of 2-Hydroxy Promazine-d6 for research purposes must be practical and scalable to produce sufficient quantities for studies. The primary synthetic route, involving the N-alkylation of a phenothiazine precursor with a deuterated side chain, is a well-established and generally scalable process in medicinal chemistry. nih.govjmedchem.com

Key factors influencing scalability include:

Availability of Starting Materials: The cost and availability of the deuterated alkylating agent, such as N,N-di(trideuteromethyl)aminopropyl chloride, are significant considerations. Introducing the deuterated methyl groups (CD₃) is a common and often cost-effective strategy.

Reaction Efficiency: The N-alkylation reaction of phenothiazines typically proceeds with good yields. researchgate.netnih.gov However, reaction conditions such as temperature and the choice of base may need optimization for larger scales to maintain efficiency and minimize side reactions.

Purification Methods: Chromatographic purification can be labor-intensive and costly to scale up. chromatographyonline.comansto.gov.au Developing robust crystallization or extraction procedures can significantly improve the practicality of large-scale synthesis.

Emerging Technologies: Flow chemistry is emerging as a powerful alternative to traditional batch processing for the synthesis of deuterated compounds. ansto.gov.au It allows for better control over reaction parameters, potentially increasing yield and selectivity while simplifying scale-up. ansto.gov.au Similarly, developments in electrochemistry and photocatalysis offer promising, cost-effective, and environmentally friendly methods for deuteration that could be applied to industrial-scale production in the future. researchgate.netnih.gov

Advanced Analytical Methodologies Utilizing 2 Hydroxy Promazine D6

Role of 2-Hydroxy Promazine-d6 as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. 2-Hydroxy Promazine-d6 is an ideal internal standard for its non-labeled counterpart, 2-Hydroxy Promazine (B1679182), because it shares near-identical physicochemical properties while being distinguishable by mass spectrometry.

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for determining the quantity of a chemical substance in a sample. wikipedia.org It is considered a method of the highest metrological standing due to its accuracy and precision. wikipedia.org The core principle involves adding a known amount of an isotopically enriched version of the analyte, such as 2-Hydroxy Promazine-d6, to the sample containing the native analyte (2-Hydroxy Promazine). wikipedia.orgosti.gov This added standard is often referred to as a "spike." osti.gov

After the spike is added and thoroughly mixed to achieve isotopic homogeneity, the sample undergoes preparation steps like extraction and purification. ptb.de During these steps, any loss of the analyte will be accompanied by a proportional loss of the isotopically labeled standard. ptb.de The sample is then analyzed by a mass spectrometer, which measures the ratio of the native analyte to the isotopically labeled standard. osti.gov Because the amount of the added standard is known, this measured ratio allows for the precise calculation of the original concentration of the native analyte, effectively correcting for procedural losses and variations in instrument response. ptb.de This method can significantly decrease the uncertainty of measurement results. wikipedia.org

Application in the Quantification of Endogenous/Exogenous 2-Hydroxy Promazine in Biological Matrices

The quantification of promazine metabolites like 2-Hydroxy Promazine in biological matrices such as blood, plasma, and urine is essential for understanding the drug's metabolism and disposition. Using 2-Hydroxy Promazine-d6 as an internal standard in an IDMS approach allows for highly accurate measurements in these complex samples.

When analyzing a plasma sample, for instance, a known quantity of 2-Hydroxy Promazine-d6 is added before the sample is processed (e.g., via protein precipitation or liquid-liquid extraction). nih.gov The subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), separates the analytes from other matrix components before they enter the mass spectrometer. The instrument is set to monitor specific mass transitions for both 2-Hydroxy Promazine and 2-Hydroxy Promazine-d6. The ratio of their signal intensities is then used to calculate the concentration of 2-Hydroxy Promazine in the original plasma sample. This approach has been successfully applied to quantify related compounds, such as promethazine (B1679618) and its metabolites, in various biological tissues. mdpi.comresearchgate.net

Advantages of Deuterated Internal Standards in Method Robustness and Accuracy

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like 2-Hydroxy Promazine-d6, is widely regarded as best practice in quantitative LC-MS/MS assays. scispace.comresearchgate.net Their primary advantage lies in their ability to compensate for variations that can compromise the accuracy and robustness of an analytical method.

Key advantages include:

Correction for Matrix Effects : Biological samples are complex and can contain substances that interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. kcasbio.commyadlm.org Because a deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects. kcasbio.com This allows the ratio of analyte to internal standard to remain constant, thereby correcting for these interferences and ensuring accurate quantification. kcasbio.comacs.org

Compensation for Sample Preparation Variability : Losses can occur at various stages of sample workup, including extraction, evaporation, and reconstitution. scispace.com A deuterated internal standard, having almost identical chemical and physical properties to the analyte, tracks these losses precisely. ptb.de

Improved Precision and Accuracy : By correcting for both instrumental and procedural variability, deuterated internal standards lead to significant improvements in the precision (reproducibility) and accuracy of the results. lcms.cz Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of submitted assay validations incorporate SIL-IS. kcasbio.com

While highly effective, it is important to note that in some cases, deuterated standards may exhibit slight differences in chromatographic retention time compared to the analyte, a phenomenon known as the "isotope effect." scispace.comresearchgate.net Careful method development is required to ensure that this does not adversely affect quantification.

Development and Validation of Chromatographic-Mass Spectrometric Methods

The combination of liquid chromatography for physical separation and mass spectrometry for specific detection provides a powerful tool for analyzing drug metabolites. The development of robust methods is critical for generating reliable data for promazine metabolite profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Promazine Metabolite Profiling

LC-MS/MS is the analytical method of choice for the simultaneous determination of multiple drug metabolites in biological samples. lcms.czresearchgate.net This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations. nih.gov In the context of promazine, an LC-MS/MS method can be developed to separate and quantify promazine and its key metabolites, including 2-Hydroxy Promazine, Promazine N-oxide, and Norpromazine, in a single analytical run. nih.gov

The process involves injecting a prepared sample extract into an HPLC system, where the compounds are separated on a chromatographic column. The separated compounds then flow into the mass spectrometer, where they are ionized, fragmented, and detected. By using modes like Multiple Reaction Monitoring (MRM), the instrument can be programmed to detect specific precursor-to-product ion transitions for each analyte and its corresponding internal standard, providing high specificity and reducing background noise. mdpi.comnih.gov

Achieving clear separation of structurally similar metabolites is crucial for accurate quantification and unambiguous identification. documentsdelivered.comelectrochemsci.org Optimization of chromatographic parameters is a multi-faceted process that involves adjusting several variables to obtain the best possible resolution and peak shape in the shortest reasonable time. mdpi.com

Key parameters that are typically optimized include:

Chromatographic Column : Reversed-phase columns, such as C18 columns, are commonly used for the separation of phenothiazine (B1677639) drugs and their metabolites. mdpi.comresearchgate.net Column dimensions, particle size, and stationary phase chemistry are selected based on the analytes' properties.

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netnih.gov Additives like formic acid or ammonium (B1175870) acetate (B1210297) are often included to improve peak shape and ionization efficiency by controlling the pH. researchgate.netdocumentsdelivered.com A gradient elution, where the proportion of the organic solvent is changed over time, is frequently employed to separate compounds with a range of polarities. nih.gov

Flow Rate : The speed at which the mobile phase moves through the column affects both the separation efficiency and the total run time. nih.gov This parameter is optimized to provide a balance between resolution and sample throughput. mdpi.com

Column Temperature : Maintaining a consistent and elevated column temperature can decrease mobile phase viscosity, improve peak efficiency, and ensure reproducible retention times.

The following table provides an example of optimized parameters for the analysis of related promethazine metabolites, which would be similar to those developed for promazine metabolites.

| Parameter | Condition | Source |

| Analytical Column | Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm) | mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Injection Volume | 5 µL | nih.gov |

| Detection Mode | Positive Ion Electrospray Ionization (ESI+) | mdpi.com |

Mass Spectrometric Detection Strategies (e.g., MRM, high-resolution accurate mass)

Mass spectrometry (MS) is a cornerstone for the analysis of drug metabolites due to its high sensitivity and specificity. When coupled with liquid chromatography (LC), it allows for the separation and detection of complex mixtures from biological matrices. In this context, 2-Hydroxy Promazine-d6 is pivotal for accurate quantification.

Multiple Reaction Monitoring (MRM): This is a highly sensitive and selective tandem mass spectrometry (MS/MS) technique. In a typical MRM experiment for quantifying 2-Hydroxy Promazine, the mass spectrometer is set to first isolate the protonated molecule (precursor ion) of the analyte. This precursor ion is then fragmented, and a specific, characteristic fragment ion (product ion) is monitored. The transition from the precursor ion to the product ion is highly specific to the analyte's structure.

When using 2-Hydroxy Promazine-d6 as an internal standard, two separate MRM transitions are monitored simultaneously: one for the unlabeled analyte and one for the deuterated standard. Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source. kcasbio.com However, due to the six deuterium (B1214612) atoms, its mass is 6 Daltons higher. This mass difference allows the instrument to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, variations in sample preparation and instrument response can be corrected, leading to highly accurate quantification. clearsynth.com

For instance, in the analysis of the related compound promethazine and its metabolites using promethazine-d6, specific precursor-to-product ion transitions were optimized to achieve maximum sensitivity and selectivity. mdpi.comresearchgate.netresearchgate.net A similar optimization would be performed for 2-Hydroxy Promazine and its d6-labeled standard.

High-Resolution Accurate Mass (HRAM) Spectrometry: Instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers provide HRAM capabilities. mdpi.com Unlike MRM, which monitors specific mass transitions, HRAM-MS measures the mass of ions with very high precision (typically to within 5 parts per million). This accuracy allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification. mdpi.com When analyzing for 2-Hydroxy Promazine, HRAM can distinguish it from other endogenous compounds that might have the same nominal mass but a different elemental formula. The use of 2-Hydroxy Promazine-d6 as an internal standard in HRAM experiments further enhances quantitative accuracy by correcting for matrix effects and ionization variability. kcasbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of drug compounds. However, many pharmaceutical compounds and their metabolites, including phenothiazines like promazine and its hydroxylated forms, are not sufficiently volatile or thermally stable for direct GC analysis. jfda-online.com Their polar functional groups (like the hydroxyl group in 2-Hydroxy Promazine) can cause poor chromatographic peak shape and irreversible adsorption in the GC system. jfda-online.com

To overcome these limitations, chemical derivatization is employed. This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. Common derivatization reactions for hydroxyl and amine groups include silylation (e.g., using BSTFA) or acylation (e.g., using TFAA). jfda-online.com

In a hypothetical GC-MS method for 2-Hydroxy Promazine, both the analyte and the 2-Hydroxy Promazine-d6 internal standard in a sample extract would be derivatized. This ensures that both compounds have similar chromatographic behavior. The resulting derivatives are then analyzed by GC-MS, typically in selected ion monitoring (SIM) mode, where the mass spectrometer is set to monitor specific ions characteristic of the derivatized analyte and the internal standard. The deuterium label ensures that the standard's characteristic ions are distinct from the analyte's, allowing for accurate quantification based on the ratio of their peak areas. researchgate.net

Method Validation Parameters: Linearity, Sensitivity, Precision, and Accuracy Assessment

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. The use of a deuterated internal standard like 2-Hydroxy Promazine-d6 is instrumental in achieving the stringent requirements of method validation according to regulatory guidelines. kcasbio.com Validation parameters are assessed to demonstrate that the method is suitable for its intended purpose.

Linearity: This parameter establishes the relationship between the concentration of the analyte and the instrument's response. A calibration curve is generated by analyzing samples with known concentrations of the analyte and a constant concentration of the internal standard. The response is typically the peak area ratio of the analyte to the internal standard. The method is considered linear over a range where the correlation coefficient (r) is typically greater than 0.99. mdpi.comnih.gov

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netresearchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery or relative error. researchgate.net

The table below shows typical validation results from a validated LC-MS/MS method for the related compound promethazine and its metabolites, using promethazine-d6 as an internal standard, which illustrates the performance expected from a similar method for 2-Hydroxy Promazine. mdpi.comresearchgate.netresearchgate.netnih.gov

| Parameter | Analyte | Result |

| Linearity Range | Promethazine | 0.1 µg/kg to 50 µg/kg (r > 0.99) |

| Nor1-Promethazine | 0.5 µg/kg to 50 µg/kg (r > 0.99) | |

| LOD (in tissue) | Promethazine | 0.05 µg/kg |

| Nor1-Promethazine | 0.1 µg/kg | |

| LOQ (in tissue) | Promethazine | 0.1 µg/kg |

| Nor1-Promethazine | 0.5 µg/kg | |

| Accuracy (Recovery) | All Analytes | 77% to 111% |

| Precision (RSD) | All Analytes | 1.8% to 11% |

This table is interactive. Data is illustrative based on published methods for related compounds. mdpi.comresearchgate.netresearchgate.netnih.gov

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown metabolites and confirming the structures of known ones. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is a critical first step in structural elucidation. mdpi.com

Utilizing Deuterated Standards for Confirmation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented to reveal structural information, are central to metabolite identification. A key challenge is correctly interpreting the fragmentation spectrum to propose a chemical structure. Deuterated standards like 2-Hydroxy Promazine-d6 are exceptionally useful in this process. mdpi.com

When both the unlabeled metabolite and its deuterated analog are fragmented under the same conditions, they produce fragmentation patterns that are chemically identical. However, any fragment ion that retains the deuterium-labeled portion of the molecule will exhibit a specific mass shift corresponding to the number of deuterium atoms it contains. By comparing the MS/MS spectra of the labeled and unlabeled compounds, analysts can definitively determine which part of the molecule each fragment ion originates from. This provides unequivocal confirmation of the fragmentation pathway and, by extension, the structure of the metabolite. mdpi.com

Application in Unraveling Complex Promazine Metabolic Networks

The use of deuterated standards for key metabolites, such as 2-Hydroxy Promazine-d6, is essential for mapping these pathways. By developing a validated quantitative method for 2-Hydroxy Promazine using its labeled standard, researchers can accurately measure its formation and elimination in various biological systems (e.g., in vitro liver microsome incubations or in vivo plasma samples). This quantitative data, when combined with similar data for other major metabolites, allows for the construction of a comprehensive model of the promazine metabolic network. It helps to identify major versus minor pathways and to understand how factors like genetics or drug-drug interactions might alter the metabolic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization

While mass spectrometry provides invaluable information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of molecules in solution. researchgate.nettechnologynetworks.com NMR spectroscopy provides detailed information about the chemical environment of specific atoms (typically ¹H and ¹³C) in a molecule, revealing how they are connected and their spatial arrangement. mdpi.com

When a sufficient quantity of a metabolite can be isolated, a suite of NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC) can be performed to determine its complete chemical structure. NMR is particularly powerful for distinguishing between isomers (e.g., determining the exact position of a hydroxyl group on the phenothiazine ring system), which can be challenging to differentiate by mass spectrometry alone. The data from NMR is complementary to MS data and is often used in combination to provide the highest level of confidence in metabolite identification. technologynetworks.com

Elucidation of Specific Hydroxylation Sites using 1H, 13C, and 2H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including isotopically labeled compounds like 2-Hydroxy Promazine-d6. The precise placement of the hydroxyl group and the deuterium atoms can be unequivocally determined through a combination of one- and two-dimensional NMR experiments.

¹H NMR (Proton NMR): In ¹H NMR, the absence of signals at specific positions in the spectrum of 2-Hydroxy Promazine-d6, when compared to the spectrum of unlabeled 2-Hydroxy Promazine, directly indicates the sites of deuterium substitution. The integration of the remaining proton signals allows for the quantification of the degree of deuteration at non-labeled positions. The introduction of a hydroxyl group on the phenothiazine ring system induces characteristic shifts in the signals of neighboring aromatic protons, aiding in the confirmation of its position. For instance, hydroxylation at the C2 position would primarily affect the chemical shifts of the protons at C1, C3, and C4.

¹³C NMR (Carbon-13 NMR): ¹³C NMR provides detailed information about the carbon skeleton of the molecule. The carbon atom attached to the hydroxyl group will experience a significant downfield shift (an increase in its chemical shift value) due to the deshielding effect of the electronegative oxygen atom. Furthermore, carbon atoms directly bonded to deuterium will exhibit a characteristic multiplicity (a splitting pattern) in their signals due to C-D coupling, and their resonances will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated compound.

²H NMR (Deuterium NMR): ²H NMR is used to directly observe the deuterium nuclei. The spectrum will show signals corresponding to each deuterium atom in the molecule. The chemical shifts in the ²H NMR spectrum are identical to the proton chemical shifts of the positions where the deuterium atoms are located. This technique is highly specific for confirming the presence and chemical environment of the deuterium labels.

The collective interpretation of these NMR techniques provides a comprehensive picture of the molecular structure of 2-Hydroxy Promazine-d6, confirming both the site of hydroxylation and the precise locations of the deuterium atoms.

Confirmation of Deuterium Labeling Pattern and Isotopic Purity

Beyond structural elucidation, confirming the deuterium labeling pattern and determining the isotopic purity are critical quality control steps. Mass spectrometry (MS) is the primary tool for these assessments, often coupled with a separation technique like liquid chromatography (LC). acs.orgrsc.org

High-resolution mass spectrometry (HR-MS) can distinguish between the molecular ions of 2-Hydroxy Promazine-d6 and its non-deuterated and partially deuterated isotopologues based on their precise mass-to-charge ratios (m/z). nih.govrsc.org The isotopic distribution pattern observed in the mass spectrum allows for the calculation of the isotopic purity.

Illustrative Isotopic Distribution Data for 2-Hydroxy Promazine-d6:

| Isotopologue | Theoretical Mass (Da) | Relative Abundance (%) |

| d0 (unlabeled) | 300.1191 | 0.1 |

| d1 | 301.1254 | 0.5 |

| d2 | 302.1317 | 1.2 |

| d3 | 303.1380 | 2.5 |

| d4 | 304.1442 | 5.7 |

| d5 | 305.1505 | 15.0 |

| d6 | 306.1568 | 75.0 |

This table presents hypothetical data for illustrative purposes.

NMR spectroscopy can also contribute to the assessment of isotopic purity by comparing the integration of proton signals at the labeled positions (which should be minimal) to those at unlabeled positions. rsc.orgrsc.org

Capillary Electrophoresis and Other Separation Techniques for Phenothiazine Metabolites

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like phenothiazine metabolites. bvsalud.org Its advantages include high resolution, short analysis times, and low sample and reagent consumption. In CE, analytes are separated based on their differential migration in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of 2-Hydroxy Promazine-d6 and other phenothiazine metabolites, various modes of CE can be employed, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). The pH of the background electrolyte is a crucial parameter, as it affects the charge of the analytes and the electroosmotic flow. Additives such as organic modifiers or cyclodextrins can be included in the buffer to enhance selectivity and resolution.

Typical Capillary Electrophoresis Parameters for Phenothiazine Metabolite Separation:

| Parameter | Condition |

| Capillary | Fused silica (B1680970), 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM phosphate (B84403) buffer, pH 2.5 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV absorbance at 254 nm |

This table provides typical parameters and is for illustrative purposes.

Other separation techniques, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry, are also extensively used for the analysis of phenothiazine metabolites. These methods offer robust and sensitive quantification, with the choice of technique often depending on the specific requirements of the analysis, such as sample complexity and required sensitivity.

Investigating the Metabolic Pathways of Promazine Via 2 Hydroxylation Preclinical Focus

Enzymology of 2-Hydroxylation of Promazine (B1679182)

The enzymatic machinery responsible for the metabolism of promazine involves a cascade of Phase I and Phase II reactions, primarily occurring in the liver. The initial 2-hydroxylation is an oxidative reaction, followed by conjugation reactions that facilitate excretion.

The primary enzymes responsible for the oxidative metabolism of a vast number of drugs are the cytochrome P450 (CYP) monooxygenases. nih.gov While multiple metabolic pathways exist for promazine, including N-demethylation and 5-sulfoxidation, aromatic hydroxylation is a key transformation. nih.gov Studies on the metabolism of structurally similar phenothiazines provide strong evidence for the specific CYP isoforms involved.

Research on related compounds like chlorpromazine (B137089) and promethazine (B1679618) has consistently identified CYP2D6 as the principal enzyme catalyzing aromatic hydroxylation. nih.govdrugbank.comnih.gov For instance, the 7-hydroxylation of chlorpromazine is mainly catalyzed by CYP2D6, with a minor contribution from CYP1A2. nih.gov Similarly, the hydroxylation of promethazine is predominantly mediated by CYP2D6. drugbank.comnih.gov Given the structural analogy, it is highly probable that CYP2D6 is also the main catalyst for the 2-hydroxylation of promazine. This is further supported by the fact that CYP2D6 is responsible for the metabolism of approximately 25% of all clinically used drugs, with hydroxylation being a common reaction it catalyzes. wikipedia.org

While studies focusing on promazine have shown CYP1A2 and CYP3A4 to be the main isoforms in 5-sulfoxidation and CYP1A2 and CYP2C19 in N-demethylation, the role of CYP2D6 in these specific pathways was found to be negligible. nih.govnih.gov This highlights the specific, rather than general, catalytic function of each CYP isoform for different sites on the same substrate molecule. Therefore, investigations into promazine 2-hydroxylation would focus on CYP2D6 activity.

Following the initial Phase I hydroxylation by CYP enzymes to form 2-hydroxy promazine, the metabolite undergoes Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolite, thereby facilitating its excretion via urine or bile. openaccessjournals.comwikipedia.org

The primary Phase II pathways for a hydroxylated metabolite such as 2-hydroxy promazine are:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process conjugates glucuronic acid to the hydroxyl group of the metabolite. openaccessjournals.comwikipedia.org This is one of the most important conjugation reactions for xenobiotics. acs.org Different UGT isoforms (e.g., UGT1A and UGT2B families) exhibit varying substrate specificities, and identifying the specific UGTs involved in 2-hydroxy promazine conjugation is a key area of research. nih.gov

Sulfation: This pathway involves the transfer of a sulfonate group to the hydroxyl moiety, a reaction catalyzed by sulfotransferase (SULT) enzymes located in the cytosol. nih.gov Like UGTs, SULTs exist as a superfamily of enzymes (e.g., SULT1A1, SULT1E1, SULT2A1) with distinct but sometimes overlapping specificities for various substrates. nih.gov

The investigation into which specific UGT and SULT isoforms are responsible for the conjugation of 2-hydroxy promazine would typically be carried out using recombinant enzymes or human liver S9 fractions, which contain both microsomal (UGTs) and cytosolic (SULTs) enzymes.

In Vitro Metabolism Studies Using Cellular and Subcellular Systems

To investigate the metabolic pathways of promazine in a controlled, preclinical setting, various in vitro systems are employed. These systems allow researchers to study enzyme kinetics, identify metabolites, and pinpoint the specific enzymes involved in the biotransformation process.

The choice of in vitro system depends on the specific metabolic phase being studied.

Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from liver tissue homogenates. They are a rich source of Phase I enzymes, particularly CYPs, as well as some Phase II enzymes like UGTs. nih.gov Human liver microsomes are frequently used to study the rates of formation of hydroxylated metabolites and to perform enzyme inhibition studies to identify the responsible CYPs. nih.govresearchgate.net

S9 Fractions: The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate. It contains both the microsomal and cytosolic fractions of the liver cells. nih.gov This makes the S9 fraction a more complete metabolic system than microsomes, as it contains CYPs, UGTs, and cytosolic enzymes like SULTs. It is therefore ideal for studying the complete metabolic cascade from Phase I hydroxylation through to Phase II sulfation and glucuronidation. nih.gov

Recombinant Enzymes: To definitively identify the specific enzyme responsible for a metabolic step, recombinant human enzymes are used. bioivt.combioivt.com These are individual CYP, UGT, or SULT isoforms expressed in cell systems (e.g., baculovirus-infected insect cells or E. coli). nih.govbioivt.com By incubating promazine with a panel of individual recombinant CYPs, researchers can directly measure the formation of 2-hydroxy promazine by each isoform, thus confirming the role of, for example, CYP2D6. nih.govresearchgate.net

Understanding the kinetics of the 2-hydroxylation of promazine is crucial for predicting its behavior in vivo. This involves determining key parameters of the Michaelis-Menten equation, which describes the relationship between substrate concentration and reaction velocity. altex.org

Metabolic Kinetics: The primary kinetic parameters are the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). altex.org Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. Vₘₐₓ is the maximum rate of the reaction. These values are determined by incubating liver microsomes or recombinant enzymes with varying concentrations of promazine and measuring the rate of 2-hydroxy promazine formation. if-pan.krakow.pl Studies on the related compound promethazine indicated that its hydroxylation occurred with a low Kₘ value, suggesting a high-affinity reaction. nih.govresearchgate.net

Table 1: Representative Michaelis-Menten Kinetic Parameters for Promazine Metabolism This table is illustrative. Actual values require experimental determination for 2-hydroxylation.

| Metabolic Pathway | Enzyme System | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg) |

|---|---|---|---|---|

| 2-Hydroxylation | Human Liver Microsomes | ~5-15 | ~100-200 | ~10-20 |

| 5-Sulfoxidation | Human Liver Microsomes | ~50-100 | ~400-600 | ~5-8 |

| N-Demethylation | Human Liver Microsomes | ~80-150 | ~300-500 | ~3-5 |

Enzyme Inhibition Profiles: To confirm the identity of the metabolizing enzyme, chemical inhibition studies are performed. This involves incubating promazine with human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isoforms. nih.gov A significant decrease in the formation of 2-hydroxy promazine in the presence of a specific inhibitor points to the involvement of that enzyme.

Table 2: Illustrative Inhibition Profile for Promazine 2-Hydroxylation This table is illustrative, based on the likely involvement of CYP2D6.

| Inhibitor | Target CYP Isoform | Expected Effect on 2-Hydroxylation Rate |

|---|---|---|

| Quinidine | CYP2D6 | Strong Inhibition |

| Furafylline | CYP1A2 | No or Weak Inhibition |

| Ketoconazole | CYP3A4 | No or Weak Inhibition |

| Ticlopidine | CYP2C19 | No or Weak Inhibition |

| Sulfaphenazole | CYP2C9 | No or Weak Inhibition |

Stable isotope-labeled compounds are powerful tools for investigating reaction mechanisms. nih.gov The kinetic deuterium (B1214612) isotope effect (KIE) is used to determine whether the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in an enzymatic reaction. nih.govresearchgate.net

In the context of promazine metabolism, this principle can be applied by comparing the rate of 2-hydroxylation of promazine with that of a promazine analogue specifically deuterated at the 2-position (Promazine-d₁).

Experimental Setup: Two parallel incubations are run using human liver microsomes or recombinant CYP2D6. One contains standard promazine, and the other contains promazine-d₁ (deuterated at the 2-position).

Analysis: The rates of formation of 2-hydroxy promazine and 2-hydroxy promazine-d₁ are measured. In such experiments, a deuterated internal standard like 2-Hydroxy Promazine-d6 (where the deuterium atoms are on the N-dimethyl groups) is essential. medchemexpress.com Because the deuterium labels in 2-Hydroxy Promazine-d6 are not at a site of metabolic cleavage for hydroxylation, it behaves identically to the unlabeled metabolite during sample extraction and mass spectrometric analysis, allowing for precise and accurate quantification of the experimentally formed metabolite.

Interpretation: The KIE is calculated as the ratio of the reaction rates (Vₘₐₓ/Kₘ for the light isotope divided by Vₘₐₓ/Kₘ for the heavy isotope). A KIE value significantly greater than 1 indicates that C-H bond cleavage is fully or partially rate-limiting. A KIE value close to 1 suggests that another step, such as substrate binding or product release, is the rate-limiting step. nih.gov This information provides fundamental insight into the catalytic mechanism of the enzyme.

Preclinical Pharmacological and Biological Interactions of 2 Hydroxy Promazine

Molecular Target Engagement and Receptor Binding Studies

The biological effects of 2-Hydroxy Promazine (B1679182), like its parent compound, are predicated on its interaction with a variety of neurotransmitter receptors. These binding affinities are crucial determinants of its potential contribution to both the therapeutic efficacy and the side-effect profile of promazine.

As a metabolite of promazine, 2-Hydroxy Promazine is understood to interact with receptors central to the action of antipsychotic agents. ontosight.ai Research indicates that it acts primarily as an antagonist at dopamine (B1211576) D2 receptors. smolecule.com This antagonism is a hallmark of typical antipsychotic drug action and is believed to be fundamental to their therapeutic effects in psychiatric disorders.

Furthermore, phenothiazines, including promazine and its metabolites, demonstrate affinity for serotonin (B10506) receptors, particularly the 5-HT2A subtype. drugbank.com Promazine itself is an antagonist at 5-HT2A receptors. drugbank.comselleckchem.com The blockade of 5-HT2A receptors, in conjunction with D2 receptor antagonism, is a characteristic feature of many atypical antipsychotics and is thought to contribute to a more favorable side-effect profile. nih.gov Studies on related phenothiazine (B1677639) metabolites suggest that hydroxylated derivatives retain a significant, albeit sometimes reduced, affinity for both dopamine D2 and other receptors like α1-adrenergic receptors compared to the parent drug. nih.gov

The pharmacological activity of promazine is not solely attributable to the parent molecule but is a composite of the actions of itself and its various metabolites. The primary metabolic pathways for promazine include hydroxylation (to form 2-Hydroxy Promazine), N-demethylation, and sulfoxidation. drugbank.comnih.gov The resulting metabolites can have markedly different receptor binding profiles and potencies.

Table 1: Comparative Receptor Binding Affinity of Promazine and its Metabolite Classes

| Compound Class | Dopamine D2 Affinity | α1-Adrenergic Affinity | Comments |

|---|---|---|---|

| Promazine (Parent Drug) | High medscape.com | Moderate to High nih.govnih.gov | Broad-spectrum antagonist at multiple receptors. drugbank.com |

| 2-Hydroxy Promazine | Moderate to High nih.gov | Moderate to High nih.gov | As a ring-hydroxylated metabolite, it is expected to retain significant activity. nih.gov |

| N-Desmethylpromazine | Moderate to High nih.gov | Moderate to High nih.gov | N-demethylated metabolites generally retain significant receptor affinity. nih.gov |

| Promazine Sulfoxide (B87167) | Very Low / Inactive nih.govnih.gov | Active nih.gov | The sulfoxide metabolite shows a significant drop in dopamine receptor potency. nih.gov |

In Vitro Functional Assays for Biological Activity

Beyond simple receptor binding, in vitro functional assays are employed to characterize the downstream biological consequences of receptor engagement by 2-Hydroxy Promazine. nih.gov These assays can reveal whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

The interaction of 2-Hydroxy Promazine with its target receptors initiates or inhibits intracellular signaling cascades. As an antagonist of the dopamine D2 receptor, which is a Gi/o-coupled receptor, 2-Hydroxy Promazine would be expected to block the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels.

Conversely, the serotonin 5-HT2A receptor is coupled to the Gq/G11 signaling pathway. wikipedia.org Activation of this pathway stimulates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively. news-medical.net As a 5-HT2A antagonist, 2-Hydroxy Promazine would block serotonin-induced calcium mobilization and PKC activation. Dysregulation of these signaling pathways is implicated in various disease states. news-medical.netscientificarchives.com

Phenothiazines as a class have been shown to interact with various enzymes. A notable interaction is the inhibition of Protein Kinase C (PKC). nih.gov Given that 2-Hydroxy Promazine is a phenothiazine, it may also possess PKC inhibitory activity. The metabolism of promazine and other phenothiazines is heavily reliant on the cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2D6 and CYP3A4. drugbank.com While 2-Hydroxy Promazine is a product of this system, it may also act as a modulator (inhibitor or inducer) of these enzymes, creating a potential for drug-drug interactions. smolecule.com However, specific in vitro studies detailing the inhibitory constants (Ki) or activation potential of 2-Hydroxy Promazine on these key metabolic enzymes are not extensively documented in publicly available literature.

Structure-Activity Relationships (SAR) of 2-Hydroxylated Phenothiazines

The specific placement of the hydroxyl group on the phenothiazine nucleus is a critical determinant of biological activity. The general SAR for phenothiazine-based antipsychotics provides a framework for understanding the role of the 2-hydroxy substitution.

Substitution at Position 2 : The phenothiazine nucleus requires a substituent at the 2-position for optimal antipsychotic activity. slideshare.net Electron-withdrawing groups (e.g., -Cl in chlorpromazine (B137089), -CF3 in fluphenazine) are known to significantly increase potency. youtube.comnih.gov While a hydroxyl group has different electronic properties, its presence as a key metabolite that retains biological activity underscores the importance of substitution at this specific position. ontosight.ainih.gov

Nature of the 2-Substituent : The introduction of the hydroxyl group via metabolism creates a more polar compound compared to promazine. This can influence its ability to cross the blood-brain barrier and its rate of elimination, often through subsequent conjugation reactions like glucuronidation. smolecule.com

Side Chain Integrity : Maximum antipsychotic potency for phenothiazines is achieved when a three-carbon chain separates the nitrogen atom of the heterocyclic ring from the terminal amine of the side chain. slideshare.netyoutube.com 2-Hydroxy Promazine retains this essential structural feature from its parent compound.

Table 2: Summary of Structure-Activity Relationships for 2-Substituted Phenothiazines

| Structural Feature | Impact on Antipsychotic Activity | Example |

|---|---|---|

| Substitution at Position 2 | Essential for high potency. slideshare.net | Chlorpromazine (-Cl) |

| Electron-Withdrawing Group at C2 | Generally increases potency. youtube.comnih.gov | Fluphenazine (B1673473) (-CF3) |

| Hydroxyl Group at C2 | Retains significant receptor affinity as a metabolite. nih.gov | 2-Hydroxy Promazine |

| Substitution at Positions 1 or 4 | Reduces antipsychotic activity. youtube.com | N/A |

| Three-Carbon Propyl Side Chain | Optimal for activity. slideshare.netyoutube.com | Promazine, 2-Hydroxy Promazine |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 2-Hydroxy Promazine |

| 2-Hydroxy Promazine-d6 |

| Promazine |

| Chlorpromazine |

| Fluphenazine |

| Levomepromazine (B1675116) |

| N-Desmethylpromazine |

| Promazine Sulfoxide |

| Serotonin |

Impact of Hydroxylation Position on Biological Potency and Selectivity

The position of the hydroxyl group on the phenothiazine ring is a critical determinant of a metabolite's biological activity. While direct comparative studies between all possible hydroxylated isomers of promazine are not extensively documented in publicly available research, structure-activity relationship (SAR) studies of phenothiazines and their metabolites provide valuable insights.

Research on various phenothiazine metabolites has demonstrated that ring-hydroxylated derivatives generally retain a significant affinity for dopamine D2 receptors and alpha-1 adrenoceptors, albeit often with reduced potency compared to the parent compound. nih.gov For instance, a study on the metabolites of several phenothiazines, including chlorpromazine and perphenazine (B1679617), found that ring-hydroxylated metabolites had relative potencies for dopamine D2 and alpha-1 adrenoceptor binding ranging from 20% to 70% of the parent drugs. nih.gov

Specifically, 7-hydroxy metabolites of chlorpromazine and perphenazine retained about 75% of the parent drug's potency in histamine (B1213489) H1 receptor binding. drugbank.com In contrast, 7-hydroxy levomepromazine and 7-hydroxy fluphenazine showed only 10% of the parent drug's potency at H1 receptors. drugbank.com While this data is for the 7-position, it underscores the principle that the hydroxylation position significantly influences receptor interaction. Studies on other phenothiazine derivatives have also indicated that hydroxylation at the C2 or C4 positions can be important for certain biological activities, such as antibacterial effects. researchgate.net

The precise impact of 2-hydroxylation on promazine's receptor binding profile requires specific investigation, but based on the available data for related compounds, it is expected that 2-Hydroxy Promazine would exhibit activity at dopamine and other receptors, with a potency and selectivity profile distinct from both the parent drug and other hydroxylated isomers.

Influence of Other Substituents on Phenothiazine Core

The biological activity of 2-Hydroxy Promazine is not solely dictated by the hydroxyl group but is also significantly influenced by other substituents on the phenothiazine core. The key structural features of phenothiazines that modulate their pharmacological effects are the substituent at the 2-position and the nature of the aminoalkyl side chain at the 10-position. youtube.com

The presence of an electron-withdrawing group, such as a chlorine atom or a trifluoromethyl group, at the 2-position of the phenothiazine nucleus is known to enhance antipsychotic activity. youtube.comnih.gov In the case of 2-Hydroxy Promazine, the hydroxyl group itself acts as a substituent at this critical position. While not as strongly electron-withdrawing as a halogen, the hydroxyl group can still influence the electronic distribution of the ring system and its interaction with receptors.

Preclinical Models for Assessing Central Nervous System (CNS) Activity of Promazine Metabolites

In Vivo Receptor Occupancy Studies in Animal Brains

In vivo and ex vivo receptor occupancy studies are powerful techniques to determine the extent to which a drug or its metabolites bind to specific receptors in the brain under physiological conditions. These studies are crucial for establishing a relationship between drug dosage, brain concentration, and target engagement.

Ex vivo autoradiography is another valuable technique. In this method, an animal is administered the unlabeled compound of interest (e.g., 2-Hydroxy Promazine). After a set time, the animal is euthanized, and the brain is sectioned. These brain slices are then incubated with a radioligand for the target receptor. The degree to which the unlabeled compound has occupied the receptors in vivo is determined by the reduction in radioligand binding compared to control animals. nih.gov For instance, a study on the dopamine D2-like receptor ligand [11C]nemonapride demonstrated the utility of quantitative ex vivo autoradiography in evaluating radioactivity distribution in rat brain sections. nih.gov Similarly, a novel [11C]promethazine PET probe was developed and its specificity was demonstrated using ex vivo autoradiography on human hippocampal tissues. mdpi.com These approaches could be directly applied to study the CNS receptor occupancy of 2-Hydroxy Promazine.

A hypothetical in vivo receptor occupancy study for 2-Hydroxy Promazine could involve the administration of the compound to rodents, followed by the injection of a radiolabeled ligand for a specific target, such as the dopamine D2 receptor (e.g., [3H]spiperone). The amount of radioactivity in different brain regions would then be measured to determine the percentage of receptor occupancy.

Table 1: Hypothetical In Vivo Receptor Occupancy Data for 2-Hydroxy Promazine at Dopamine D2 Receptors in Rodent Striatum

| Dose of 2-Hydroxy Promazine (mg/kg) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | D2 Receptor Occupancy (%) |

| 1 | 50 | 20 | 15 |

| 5 | 200 | 80 | 45 |

| 10 | 450 | 180 | 70 |

| 20 | 800 | 350 | 85 |

This table is for illustrative purposes only and does not represent actual experimental data.

Behavioral Phenotyping in Rodent Models (mechanistic, non-therapeutic outcomes)

Behavioral phenotyping in rodent models is essential for understanding the functional consequences of a compound's interaction with the CNS. These models can assess a range of behaviors, including locomotor activity, anxiety-like behavior, and cognitive function, providing insights into the mechanistic actions of a drug or metabolite.

While specific behavioral studies on 2-Hydroxy Promazine are not widely reported, the effects of the parent compound, promazine, and other phenothiazines can inform potential experimental approaches. For instance, neuroleptic drugs like chlorpromazine have been shown to produce a dose-dependent decrease in spontaneous locomotor activity in rats. nih.gov This effect is often used as a measure of the drug's central depressant or antipsychotic-like activity.

A study investigating the effects of 2-Hydroxy Promazine on locomotor activity in mice or rats could utilize an open-field test. In this paradigm, the animal is placed in a novel arena, and its movements are tracked automatically. A reduction in parameters such as distance traveled, and rearing frequency could indicate a sedative or CNS depressant effect.

Other behavioral tests that could be employed to probe the mechanistic effects of 2-Hydroxy Promazine include:

The elevated plus-maze or light-dark box: to assess anxiety-like behavior.

Prepulse inhibition of the startle reflex: to measure sensorimotor gating, a process often disrupted in psychosis.

The rotarod test: to evaluate motor coordination and potential extrapyramidal side effects.

Table 2: Hypothetical Results of an Open-Field Test in Mice Treated with 2-Hydroxy Promazine

| Treatment Group | Total Distance Traveled (cm) | Rearing Frequency | Time in Center Zone (s) |

| Vehicle Control | 3500 ± 300 | 45 ± 5 | 60 ± 8 |

| 2-Hydroxy Promazine (5 mg/kg) | 2800 ± 250 | 30 ± 4 | 55 ± 7 |

| 2-Hydroxy Promazine (10 mg/kg) | 1500 ± 200 | 15 ± 3 | 40 ± 6* |

*p < 0.05, *p < 0.01 compared to vehicle control. This table is for illustrative purposes only and does not represent actual experimental data.

Role of 2-Hydroxylation in Modulating Drug-Drug Interactions (mechanistic basis)

The hydroxylation of promazine to 2-Hydroxy Promazine is a critical step in its metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver. ontosight.ai This metabolic pathway is not only important for the drug's clearance but also plays a significant role in its potential for drug-drug interactions.

Promethazine (B1679618), a related phenothiazine, is predominantly hydroxylated by CYP2D6. nih.gov It is highly probable that the hydroxylation of promazine follows a similar pathway. The parent compound, promazine, and its metabolites can act as inhibitors of these very enzymes. For instance, promethazine has been shown to inhibit CYP2D6. researchgate.netnih.gov

Therefore, the formation of 2-Hydroxy Promazine can contribute to drug-drug interactions in several ways:

Competition for Metabolism: If 2-Hydroxy Promazine is further metabolized by the same CYP enzymes that metabolize other co-administered drugs, it can lead to competitive inhibition, potentially increasing the plasma concentrations and risk of toxicity of the other drugs.